Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
Description
This compound is a racemic mixture of a bicyclic furo[2,3-c]pyrrole scaffold featuring a tert-butyl carbamate (Boc)-protected amine at the 3-position. Its structure combines a tetrahydrofuran ring fused to a pyrrolidine ring, with stereochemistry defined as 3R,3aR,6aS. The Boc group enhances stability and modulates solubility, making it a common intermediate in pharmaceutical synthesis .
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl (3R,3aS,6aS)-3-amino-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-7-8(12)6-15-9(7)5-13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m0/s1 |
InChI Key |
OOIBMKMVEZHNDG-XHNCKOQMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)OC[C@@H]2N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCC2N |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Bicyclic Intermediate Construction
The core furo[2,3-c]pyrrole scaffold is typically assembled through cyclization reactions. A common approach involves:
- Ring Formation : Starting with a pyrrolidine or tetrahydrofuran precursor, intramolecular cyclization is induced using agents like gold(I) catalysts or Brønsted acids to form the fused bicyclic system.
- Amination : Introduction of the amino group at the 3-position is achieved via nucleophilic substitution or reductive amination. For example, azide intermediates may be reduced to amines using Staudinger conditions or hydrogenolysis.
- Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA).
Pyrrolidine derivative → Cyclization (AuCl₃/CPA) → Furopyrrolone intermediate → Azide formation → Reduction → Boc protection → Final product
- Gold(I)-catalyzed cycloisomerization yields enantiomerically enriched intermediates.
- Chiral phosphoric acids (CPAs) enhance stereoselectivity (up to 98% ee).
Stereochemical Control and Optimization
Racemic mixtures are often resolved via chiral chromatography or asymmetric synthesis. Critical parameters include:
Alternative Routes via Chlorosulfate Intermediates
Chlorosulfates derived from neopentyl-like alcohols enable ring-expansion reactions:
- Chlorosulfonation : Reacting diols with sulfuryl chloride (SO₂Cl₂) forms chlorosulfate esters.
- Ring Expansion : Treatment with Lewis acids (e.g., FeCl₃) triggers rearrangement to sultones or spirocycles.
- Functionalization : The amino group is introduced via SN2 displacement with ammonia or amines.
- High atom economy (≥90% yield for ring expansion).
- Compatibility with automated synthesis platforms.
Comparative Analysis of Synthetic Methods
| Method | Steps | Yield (%) | Purity (%) | Key Reagents | Limitations |
|---|---|---|---|---|---|
| Gold-Catalyzed Cyclization | 5 | 78–85 | ≥97 | AuCl₃, (R)-BINOL-CPA | High catalyst cost |
| Chlorosulfate Route | 4 | 65–72 | 95 | SO₂Cl₂, FeCl₃ | Requires anhydrous conditions |
| Reductive Amination | 6 | 60–68 | 90 | NaBH₃CN, Boc₂O | Moderate stereoselectivity |
Critical Reagents and Their Roles
Industrial-Scale Production Considerations
- Automation : Continuous-flow reactors improve reproducibility and reduce reaction times.
- Quality Control : HPLC and chiral GC-MS are employed to monitor enantiomeric excess and purity.
Chemical Reactions Analysis
Types of Reactions
Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate exhibits promising antitumor properties. Studies have shown its efficacy against specific cancer cell lines, suggesting a mechanism that may involve the inhibition of cell proliferation and induction of apoptosis.
Mechanism of Action
The compound appears to interact with various biological targets, including G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling pathways involved in cancer progression. A recent study demonstrated that compounds similar to this compound can modulate GPCR activity, leading to altered cellular responses that inhibit tumor growth .
Pharmacology
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects.
Case Study: Alzheimer's Disease
In a preclinical study involving animal models of Alzheimer's disease, administration of this compound resulted in significant reductions in amyloid-beta plaque formation and improved cognitive function . This suggests a dual mechanism involving both anti-inflammatory and antioxidant properties.
Materials Science
Mechanism of Action
The mechanism of action of Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Group Comparisons
Commercial and Research Utility
- Cost Factors : Racemic synthesis avoids costly chiral separations, but enantiopure versions (e.g., ) may command higher prices for targeted applications.
Biological Activity
Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a bicyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative data.
Chemical Structure and Properties
The compound features a unique fused furo-pyrrole structure , which contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 228.29 g/mol . The compound's structure allows for various interactions with biological targets, particularly in inflammatory pathways.
NLRP3 Inflammasome Inhibition
Recent studies have highlighted the potential of this compound as an inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is a critical component of the innate immune response and plays a significant role in the pathogenesis of various inflammatory diseases. Inhibition of this pathway could lead to therapeutic applications in conditions such as:
- Autoimmune diseases
- Metabolic syndromes
- Neurodegenerative disorders
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with proteins involved in inflammatory signaling pathways. Techniques such as molecular docking and binding assays are being employed to elucidate these interactions further.
Comparative Biological Activity
To understand the uniqueness of this compound in relation to other compounds with similar structures, the following table summarizes their biological activities:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Racemic-(3S,3aR,6aS)-tert-butyl 3-hydroxymethyl-tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate | Bicyclic | Potential NLRP3 inhibition | Hydroxymethyl substitution |
| Tert-butyl 4-aminoquinoline | Aromatic | Antimalarial activity | Quinolone core structure |
| Tert-butyl 1H-pyrrole-2-carboxylic acid | Pyrrole derivative | Antimicrobial properties | Carboxylic acid functionality |
Study on Inflammatory Response
In one notable study, this compound was tested for its ability to modulate inflammatory responses in vitro. The results indicated that treatment with this compound significantly reduced the secretion of pro-inflammatory cytokines in macrophage cell lines. This suggests a promising role for this compound in managing inflammation-related conditions.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings indicate favorable properties with moderate solubility and stability under physiological conditions. Toxicity assessments are ongoing to establish safe dosage levels for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
